T. cruzi Growth Inhibition: Morpholine Analog Retains Sub-Micromolar Potency, Outperforming Benznidazole
Compound 5 (the morpholinosulfonyl analog) inhibits T. cruzi (Tulahuen C4 strain) with an IC50 of 2.1 µM, placing it within the same potency window as the clinical standard-of-care benznidazole, which exhibited an IC50 range of 1.2–4.2 µM in the same assay. [1] In contrast, the N-methylpiperazine lead compound 2 is 300-fold more potent (IC50 = 0.007 µM), demonstrating that the morpholine substitution partially modulates the pharmacophore. [1] Compound 5 is 33-fold more potent than its des-methylpiperazine congener 3 (IC50 = 69 µM) and 4-fold more potent than the azetidine analog 9 (IC50 = 8.3 µM), establishing it as the second most potent analog in the subset with a six-membered heterocyclic sulfonamide. [1]
| Evidence Dimension | T. cruzi growth inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 2.1 µM (Compound 5, morpholine) |
| Comparator Or Baseline | Compound 2 (N-methylpiperazine) = 0.007 µM; Benznidazole = 1.2–4.2 µM; Compound 3 (piperazine) = 69 µM; Compound 9 (azetidine) = 8.3 µM |
| Quantified Difference | 300-fold less potent than 2; equipotent to benznidazole; 33-fold more potent than 3; 4-fold more potent than 9 |
| Conditions | Tulahuen C4 strain of T. cruzi; in vitro growth inhibition assay; mean of n ≥ 2; individual measurements differed by <50% |
Why This Matters
For procurement decisions, compound 5 offers a balanced potency profile relative to the clinical standard, making it a suitable tool compound for validating T. cruzi targets where ultra-potent (pM) activity is not required or may mask off-target effects.
- [1] Wang X et al. Bioorg Med Chem Lett. 2020;30(1):126778. Table 1. IC50 values for T. cruzi Tulahuen C4 strain. View Source
